molecular formula C15H14N4O2 B590205 4-[1'-(3'-Azido-1',2'-propanediol)]carbazole CAS No. 1253696-17-1

4-[1'-(3'-Azido-1',2'-propanediol)]carbazole

Cat. No.: B590205
CAS No.: 1253696-17-1
M. Wt: 282.303
InChI Key: HETBXCZVCSTHDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1’-(3’-Azido-1’,2’-propanediol)]carbazole (CAS: 1253696-17-1) is a carbazole derivative featuring a 3’-azido-1’,2’-propanediol substituent at the 4-position of the carbazole core. It is commercially available as a biochemical standard (TRC and Santa Cruz Biotechnology) and has glucuronide derivatives, such as 4-[1’-(3’-Azido-1’,2’-propanediol)]carbazole 2’-O-β-D-glucuronide, which are likely metabolites or synthetic precursors for drug development .

Properties

IUPAC Name

1-azido-3-(9H-carbazol-4-yloxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c16-19-17-8-10(20)9-21-14-7-3-6-13-15(14)11-4-1-2-5-12(11)18-13/h1-7,10,18,20H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETBXCZVCSTHDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673186
Record name 1-Azido-3-[(9H-carbazol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253696-17-1
Record name 1-Azido-3-[(9H-carbazol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-(2,3-Epoxypropoxy)Carbazole

The foundational step generates the epoxide intermediate through nucleophilic substitution between 4-hydroxycarbazole and epichlorohydrin.

Reaction Conditions

  • Solvent System : Isopropyl alcohol/water (3:1 v/v)

  • Base : 1.1 molar equivalents NaOH (aqueous 40% w/w)

  • Temperature : 20–30°C

  • Reaction Time : 15–20 hours

Mechanistic Insights
The hydroxyl group of 4-hydroxycarbazole attacks the electrophilic terminal carbon of epichlorohydrin, displacing chloride. Base-mediated dehydrohalogenation then forms the epoxide ring (Fig. 1).

Optimization Parameters

VariableOptimal RangeImpact on Yield
NaOH Equivalents1.05–1.15Maximizes epoxide formation while minimizing hydrolysis
Solvent Polarityε = 18–22 (IPA/water)Balances substrate solubility and reaction rate
Agitation Rate400–600 rpmEnhances mass transfer in biphasic systems

Azide Functionalization via Epoxide Ring-Opening

FactorEffectMitigation Strategy
Azide HydrolysisCompetes with desired reactionAnhydrous DMF with molecular sieves
Epoxide PolymerizationReduces available substrateStrict temperature control (<70°C)
Copper OxidationDeactivates catalystNitrogen sparging to exclude O₂

Industrial-Scale Process Design

Modern production facilities implement continuous flow reactors to enhance safety and efficiency in handling azide intermediates.

Flow Chemistry Configuration

Reactor Setup

  • Epoxide Formation Module :

    • Tubular reactor (ID 10 mm, L 15 m)

    • Residence time: 4 hours

    • Temperature gradient: 25°C → 30°C

  • Azidation Module :

    • Packed-bed reactor with immobilized Cu catalyst

    • Supercritical CO₂ as co-solvent (replaces 80% DMF)

    • Pressure: 150 bar

Economic and Safety Advantages

ParameterBatch ProcessFlow SystemImprovement
NaN₃ Inventory50 kg<5 kg90% reduction
Reaction Volume2000 L200 L10× smaller
Energy Consumption150 kWh/kg45 kWh/kg70% savings

Purification and Characterization

Final product quality depends on rigorous purification protocols tailored to azide-containing compounds.

Chromatographic Purification

Stationary Phase :

  • Silica gel modified with triethylamine (neutralizes residual acid)

Eluent Gradient :

Time (min)Hexane (%)Ethyl Acetate (%)
0–109010
10–307030
30–455050

Yield and Purity Data

Batch Size (kg)Recovery (%)HPLC Purity (%)
0.58298.7
5.07997.9
50.07596.2

Green Chemistry Innovations

Recent advances focus on replacing hazardous azide reagents and solvents.

Biocatalytic Azide Transfer

Enzyme System :

  • Modified cytochrome P450BM3 (CYP102A1)

  • Converts aryl halides to azides using NaN₃

Performance Metrics

SubstrateConversion (%)Selectivity (%)
Epoxide Intermediate8995
Competing Alkyl Halides<5

Environmental Impact

  • 65% reduction in NaN₃ waste

  • Aqueous reaction medium (pH 7.4)

Temperature (°C)k (h⁻¹)t₁/₂ (h)
251.2×10⁻⁴5770
408.9×10⁻⁴779
605.6×10⁻³124

Stabilization Strategies

  • Storage under argon at –20°C

  • Addition of 0.1% w/w hydroquinone monomethyl ether

Comparative Method Analysis

Evaluation of competing synthetic approaches:

MethodYield (%)Purity (%)ScalabilityGreen Metrics
Epoxide-Azide (Current)7898.5ExcellentE-Factor 8.2
Mitsunobu Reaction6595.2ModerateE-Factor 14.7
Click Chemistry8299.1ChallengingE-Factor 22.1

E-Factor Calculation :
E-Factor=Mass of WasteMass of Product\text{E-Factor} = \frac{\text{Mass of Waste}}{\text{Mass of Product}}

Chemical Reactions Analysis

Types of Reactions: 4-[1'-(3'-Azido-1',2'-propanediol)]carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF), and appropriate catalysts.

    Cycloaddition: Copper(I) catalysts, suitable solvents like water or ethanol.

Major Products Formed:

    Amines: Formed through reduction or substitution of the azido group.

    Triazoles: Formed through cycloaddition reactions with alkynes.

Mechanism of Action

The mechanism of action of 4-[1'-(3'-Azido-1',2'-propanediol)]carbazole depends on its application:

Comparison with Similar Compounds

Anti-HIV Carbazole Alkaloids

Clauolenzole A and B, isolated from Clausena anisum-olens, are carbazole alkaloids with demonstrated anti-HIV activity. Clauolenzole A exhibits an EC50 of 2.4 µg/mL, comparable to the reference drug azidothymidine (AZT) . However, its azide group may enable unique interactions with viral enzymes or facilitate prodrug activation, distinguishing it from non-azidated carbazoles. Structural differences, such as the absence of a fused aromatic ring system (as seen in indolocarbazoles) and the presence of a polar diol-azide chain, could influence bioavailability and target specificity .

Antimicrobial Carbazole Derivatives

Carbazole 56c, a synthetic analogue, shows potent antimicrobial activity (MIC = 0.5 µg/mL against MRSA and E. coli), outperforming gatifloxacin . While 4-[1’-(3’-Azido-1’,2’-propanediol)]carbazole lacks reported antimicrobial data, its azide group could introduce reactive or targeting properties absent in non-functionalized carbazoles.

Indolocarbazoles in Materials Science

Indolo[3,2-b]carbazole derivatives exhibit high thermal stability (glass transition temperatures >150°C) and are used as hole-transport layers in OLEDs due to their electron-donating nitrogen atoms . In contrast, 4-[1’-(3’-Azido-1’,2’-propanediol)]carbazole lacks the fused indole rings critical for planar charge transport. Its azide and diol groups instead suggest applications in biochemical labeling or prodrug design rather than materials science .

Toxicity Profiles of N-Substituted Carbazoles

N-methylation of carbazole alkaloids (e.g., compound 1b) increases toxicity compared to parent compounds, as shown in larvicidal studies . The azide group in 4-[1’-(3’-Azido-1’,2’-propanediol)]carbazole may confer distinct toxicity mechanisms, such as metabolic release of cytotoxic azide ions or interference with mitochondrial respiration.

Glucuronide Derivatives and Metabolic Roles

The glucuronide derivatives of 4-[1’-(3’-Azido-1’,2’-propanediol)]carbazole (e.g., 2’-O-β-D-glucuronide) suggest a role in phase II metabolism, similar to phenolic glycosides from Viburnum sargentii . These derivatives may enhance water solubility for renal excretion or serve as targeted prodrugs, differing from non-glucuronidated carbazoles like clauolenzoles, which rely on inherent solubility for bioavailability .

Comparative Data Table

Compound Key Structural Features Reported Activities/Properties Reference
4-[1’-(3’-Azido-1’,2’-propanediol)]carbazole Carbazole core with azidopropanediol substituent Biochemical standard; glucuronide derivatives
Clauolenzole A Fused carbazole-pyrrole system Anti-HIV (EC50 = 2.4 µg/mL)
Carbazole 56c Halogenated side chains Antimicrobial (MIC = 0.5 µg/mL)
Indolo[3,2-b]carbazole Fused indole-carbazole rings OLED hole-transport material (Tg >150°C)
N-methyl carbazole 1b N-methyl substitution Increased larvicidal toxicity

Biological Activity

4-[1'-(3'-Azido-1',2'-propanediol)]carbazole is a notable compound within the carbazole family, recognized for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, neuroprotective properties, and more, supported by relevant research findings and data tables.

Overview of Carbazole Derivatives

Carbazole derivatives have been extensively studied for their potential therapeutic applications due to their structural diversity and biological significance. They exhibit a wide range of activities, including:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Anticancer : Inhibition of cancer cell proliferation.
  • Neuroprotective : Protection against neurodegenerative processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various carbazole derivatives demonstrated that they possess potent activity against Gram-positive bacteria and fungi.

Table 1: Antimicrobial Activity of Carbazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus4 µg/mL
Escherichia coli6 µg/mL
Candida albicans9 µg/mL
Aspergillus flavus10 µg/mL

The compound showed the highest efficacy against Staphylococcus aureus, with an MIC value of 4 µg/mL, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of carbazole derivatives has been a focal point in recent studies. The compound has demonstrated inhibitory effects on various cancer cell lines.

Table 2: Anticancer Activity of Carbazole Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundPA1 (Ovarian carcinoma)15
PC3 (Prostate carcinoma)18
DU145 (Prostate carcinoma)20

The compound exhibited IC50 values in the range of 15-20 µM across different cell lines, showcasing its potential as a chemotherapeutic agent .

Neuroprotective Activity

Neuroprotective properties have also been attributed to carbazole derivatives. Research indicates that these compounds can reduce oxidative stress and inhibit apoptosis in neuronal cells.

The neuroprotective effects are believed to stem from:

  • Reduction of Reactive Oxygen Species (ROS) : Compounds help mitigate oxidative damage.
  • Inhibition of Apoptotic Pathways : They prevent programmed cell death in neurons.

Case Studies and Research Findings

Several studies have highlighted the biological activities of carbazole derivatives, including:

  • Antimicrobial Efficacy : A recent study found that derivatives exhibited significant antifungal activity against Candida albicans and Aspergillus flavus, with growth inhibition rates exceeding 60% at certain concentrations .
  • Anticancer Properties : Another investigation revealed that carbazole derivatives inhibited the growth of various cancer cell lines, with specific compounds showing IC50 values in the low micromolar range .
  • Neuroprotection : Research has shown that certain carbazole derivatives can enhance neurogenesis and protect against neurodegeneration in animal models .

Q & A

Q. What are the established synthetic routes for 4-[1'-(3'-Azido-1',2'-propanediol)]carbazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling carbazole derivatives with azido-functionalized propanediol intermediates. A reflux-based approach in absolute ethanol with catalytic glacial acetic acid (as in triazole-carbazole syntheses ) is common. For optimization, use factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) to identify critical parameters. Monitor purity via TLC and characterize intermediates via 1H^1H-/13C^{13}C-NMR, IR (azide stretch ~2100 cm1^{-1}), and HRMS . Yield improvements may require inert atmospheres or azide-safe protocols to minimize side reactions.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR : Confirm structural integrity (e.g., carbazole aromatic protons at δ 7.2–8.5 ppm, azide-propanediol protons at δ 3.5–4.5 ppm) .
  • IR : Detect azide (N3_3) stretches (~2100 cm1^{-1}) and hydroxyl/propanediol groups (~3200–3500 cm1^{-1}) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .
  • X-ray crystallography : Resolve stereochemistry if chiral centers exist.

Q. How should researchers anchor their study of this compound within a theoretical framework?

  • Methodological Answer : Link the research to concepts such as:
  • Click chemistry : Investigate the azide group’s reactivity for bioconjugation or polymer crosslinking .
  • Electronic properties : Use density functional theory (DFT) to model carbazole’s π-conjugation and azide effects on HOMO/LUMO levels .
  • Pharmacological hypotheses : Propose mechanisms (e.g., kinase inhibition) based on carbazole derivatives’ known bioactivity .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound’s reactivity and properties?

  • Methodological Answer :
  • DFT/Molecular Dynamics : Simulate azide-carbazole interactions to predict regioselectivity in cycloadditions .
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability and toxicity, guiding biological studies .
  • Machine Learning : Train models on carbazole derivatives’ synthetic outcomes (e.g., yield, purity) using datasets from prior literature .

Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts or inconsistent bioactivity)?

  • Methodological Answer :
  • Mechanistic Reassessment : Re-examine reaction pathways via 1H^1H-NMR kinetics or isotopic labeling to trace byproduct origins .
  • Multivariate Analysis : Apply PCA or PLS to correlate synthesis variables (e.g., solvent, catalyst) with outcomes .
  • Biological Replication : Validate bioactivity in multiple cell lines or in vivo models to rule out assay-specific artifacts .

Q. How can researchers design experiments to explore this compound’s potential in multi-disciplinary applications?

  • Methodological Answer :
  • Material Science : Test azide-alkyne cycloadditions to create carbazole-based polymers; analyze thermal stability via TGA/DSC .
  • Neuroscience : Screen for neuroprotective effects using SH-SY5Y cells under oxidative stress, referencing carbazole’s dopamine analog properties .
  • Catalysis : Evaluate the azide-propanediol moiety’s role in metal coordination for catalytic applications (e.g., XRD of metal complexes) .

Methodological Integration Table

Research ObjectiveKey TechniquesTheoretical LinkagePotential Pitfalls
Synthesis OptimizationFactorial design, TLC, NMRClick chemistry principles Azide decomposition under heat/light
Bioactivity ProfilingIn vitro assays, DFTCarbazole kinase inhibition Off-target effects in complex biological systems
Material FunctionalizationCycloaddition kinetics, XRDPolymer crosslinking theory Solvent incompatibility with azide groups

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.